Cas no 1858241-92-5 (1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97%)

1,3-ビス(5-エトキシカルボニル-4-メチル-2-チアゾリル)ベンゼン(純度97%)は、有機合成や材料科学において重要な中間体として利用されるチアゾール誘導体です。高い純度(97%)を有し、安定した品質が保証されており、精密な反応条件や官能基の導入が必要な研究に適しています。特に、電子材料や医薬品中間体の開発において、その特異な構造が分子設計の柔軟性を提供します。チアゾール環の特性を活かした求電子反応や配位化学への応用も可能であり、学術研究から産業用途まで幅広い分野で活用されています。

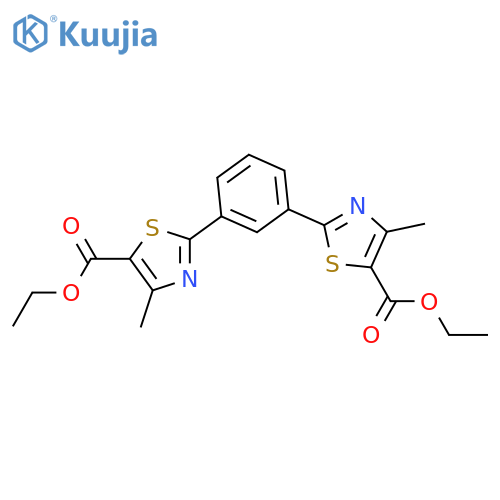

1858241-92-5 structure

商品名:1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97%

CAS番号:1858241-92-5

MF:C20H20N2O4S2

メガワット:416.513802528381

MDL:MFCD16658856

CID:5162600

1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97% 化学的及び物理的性質

名前と識別子

-

- 1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97%

-

- MDL: MFCD16658856

- インチ: 1S/C20H20N2O4S2/c1-5-25-19(23)15-11(3)21-17(27-15)13-8-7-9-14(10-13)18-22-12(4)16(28-18)20(24)26-6-2/h7-10H,5-6H2,1-4H3

- InChIKey: WMYQGKKJYWIJJX-UHFFFAOYSA-N

- ほほえんだ: C1(C2=NC(C)=C(C(OCC)=O)S2)=CC=CC(C2=NC(C)=C(C(OCC)=O)S2)=C1

1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97% 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 097913-250mg |

1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene |

1858241-92-5 | 97% | 250mg |

$75.00 | 2023-09-17 | |

| abcr | AB280452-250mg |

1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene; . |

1858241-92-5 | 250mg |

€169.50 | 2025-03-19 | ||

| abcr | AB280452-1 g |

1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene; . |

1858241-92-5 | 1g |

€121.50 | 2023-04-26 | ||

| abcr | AB280452-1g |

1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene; . |

1858241-92-5 | 1g |

€297.00 | 2025-03-19 | ||

| 1PlusChem | 1P023MV1-5g |

1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene |

1858241-92-5 | 97% | 5g |

$677.00 | 2024-06-17 | |

| abcr | AB280452-5g |

1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene; . |

1858241-92-5 | 5g |

€1062.00 | 2025-03-19 | ||

| Oakwood | 097913-1g |

1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene |

1858241-92-5 | 97% | 1g |

$150.00 | 2023-09-17 | |

| Oakwood | 097913-5g |

1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene |

1858241-92-5 | 97% | 5g |

$600.00 | 2023-09-17 | |

| 1PlusChem | 1P023MV1-250mg |

1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene |

1858241-92-5 | 97% | 250mg |

$104.00 | 2024-06-17 | |

| 1PlusChem | 1P023MV1-1g |

1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene |

1858241-92-5 | 97% | 1g |

$183.00 | 2024-06-17 |

1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97% 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

1858241-92-5 (1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97%) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1858241-92-5)1,3-Bis(5-ethoxycarbonyl-4-Methyl-2-thiazolyl)benzene, 97%

清らかである:99%/99%

はかる:5g/1g

価格 ($):629.0/176.0